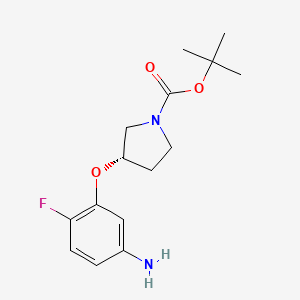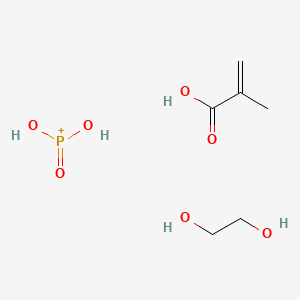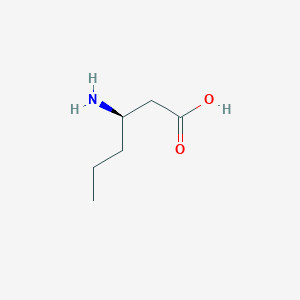
3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-diols.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine to an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Methylated derivatives and reduced amine forms.
Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydro-pyran-4-yl)-phenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethyl-2-phenylamine: Lacks the tetrahydropyran ring, affecting its stability and biological activity.
3-(Tetrahydro-pyran-4-yl)-5-methyl-phenylamine:
Uniqueness
The presence of both the tetrahydropyran ring and the trifluoromethyl group in 3-(Tetrahydro-pyran-4-yl)-5-trifluoromethyl-phenylamine makes it unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-5-9(6-11(16)7-10)8-1-3-17-4-2-8/h5-8H,1-4,16H2 |
InChI Key |
PLNXFZNGEXRHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)





![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)





